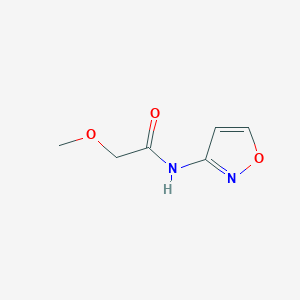![molecular formula C14H25N3 B13742687 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl- CAS No. 46814-61-3](/img/structure/B13742687.png)
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- is an organic compound with a complex structure It is a derivative of ethanediamine, where the nitrogen atoms are substituted with various functional groups, including dimethylamino and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- typically involves multiple steps. One common method includes the reaction of 1,2-ethanediamine with dimethylamine and phenyl-substituted reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process often includes purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce various amines.
Scientific Research Applications
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A simpler derivative with only dimethyl substitutions.
1,2-Ethanediamine, N-(2-aminoethyl)-: Contains an additional aminoethyl group.
N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine: Another derivative with multiple dimethylamino groups.
Uniqueness
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- is unique due to the presence of both dimethylamino and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity.
Properties
CAS No. |
46814-61-3 |
|---|---|
Molecular Formula |
C14H25N3 |
Molecular Weight |
235.37 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-15(2)10-12-17(13-11-16(3)4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChI Key |
XYBJECRQHXFCDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


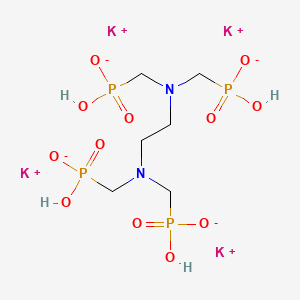
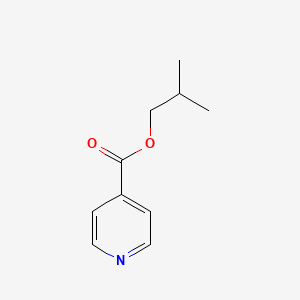
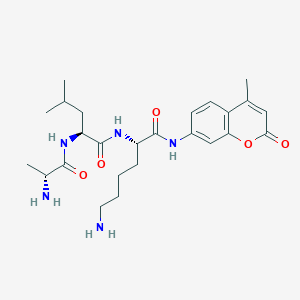

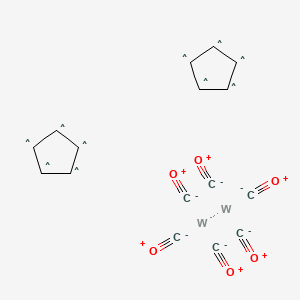


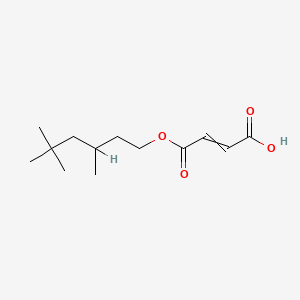
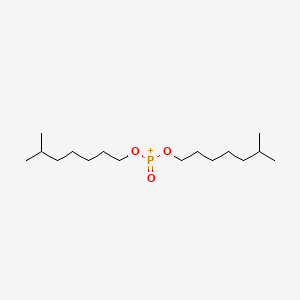
![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
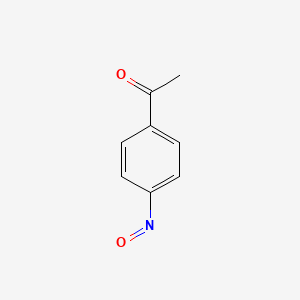
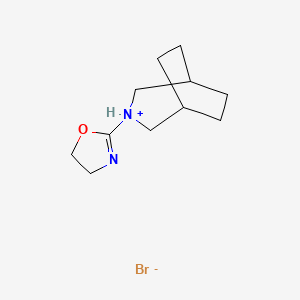
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
